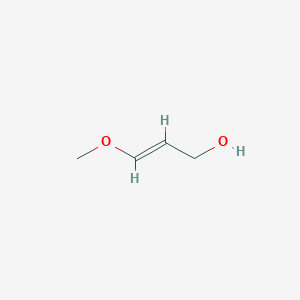

3-Methoxyprop-2-EN-1-OL

Description

Contextual Significance of Allylic Alcohols and Ethers

Allylic alcohols and enol ethers are fundamental functional groups in organic synthesis, each possessing distinct reactivity that chemists exploit to construct intricate molecular architectures. Allylic alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a double bond, are precursors to a wide array of compounds. They readily undergo reactions such as oxidation, epoxidation, and rearrangement, and the allylic position can be functionalized through various substitution reactions.

Enol ethers, featuring an alkoxy group attached to a carbon-carbon double bond, are electron-rich alkenes that serve as enolate equivalents. nsf.gov They are particularly useful in carbon-carbon bond-forming reactions, including aldol-type condensations and cycloadditions. The combination of these two functionalities in a single molecule, as seen in 3-methoxyprop-2-en-1-ol, provides a powerful tool for synthetic chemists, offering multiple reaction pathways from a single starting material. etsu.edu The allyl group itself is a common protecting group for alcohols, valued for its stability under both acidic and basic conditions. organic-chemistry.org

Role in Advanced Synthetic Methodologies

The unique structure of 3-methoxyprop-2-en-1-ol and its derivatives allows for their participation in a variety of advanced synthetic methodologies. These compounds can be key starting materials or intermediates in cascade reactions, where multiple chemical transformations occur in a single pot, leading to a rapid increase in molecular complexity. For instance, derivatives of 3-methoxyprop-2-en-1-ol have been utilized in tandem hydrozirconation-iminium ion addition reactions to synthesize functionalized isoindolinones. scispace.com

Furthermore, the enol ether moiety can undergo oxidative rearrangement to form spiroketals, which are important structural motifs in many natural products. scispace.com The ability to undergo such complex transformations highlights the synthetic utility of this class of compounds. In one documented synthesis, 3-(4-Chlorphenyl)-2-(2,4-dichlorphenyl)-3-methoxy-prop-2-en-1-ol was prepared as an intermediate in a multi-step synthesis. google.com

Structural Features and Isomeric Forms

3-Methoxyprop-2-en-1-ol, with the chemical formula C4H8O2, possesses a structure that allows for geometric isomerism due to the presence of a carbon-carbon double bond. nih.gov This results in the existence of two diastereomeric forms: the (E)-isomer and the (Z)-isomer. In the (E)-isomer (trans), the higher priority groups on each carbon of the double bond are on opposite sides, while in the (Z)-isomer (cis), they are on the same side. uou.ac.in The specific isomer used can have a significant impact on the stereochemical outcome of a reaction. For example, the Ireland-Claisen rearrangement of a (Z)-enol ether is expected to yield a different diastereomer compared to its (E)-counterpart. core.ac.uk

| Isomer | Configuration |

| (E)-3-Methoxyprop-2-en-1-ol | Trans |

| (Z)-3-Methoxyprop-2-en-1-ol | Cis |

The crystalline structure of related compounds has been shown to exhibit monoclinic symmetry, which can influence their solid-state reactivity and physical properties.

Overview of Research Trajectories

Current research involving 3-methoxyprop-2-en-1-ol and related structures is focused on expanding their synthetic utility and exploring new catalytic transformations. A key area of investigation is the development of stereoselective reactions that can control the formation of specific isomers, which is crucial for the synthesis of chiral molecules. diva-portal.org The use of these compounds in the synthesis of natural products and their analogues is also a significant research direction, as their versatile reactivity allows for the construction of complex and biologically active molecules. ub.edu

Furthermore, there is ongoing interest in developing more efficient and environmentally friendly methods for the synthesis and transformation of allylic alcohols and enol ethers. This includes the use of novel catalysts and reaction conditions to improve yields, reduce waste, and enhance selectivity. The development of base-mediated synthesis of aryl enol ethers from α-aryl allylic alcohols represents a recent advancement in this area. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C4H8O2 |

|---|---|

Molecular Weight |

88.11 g/mol |

IUPAC Name |

(E)-3-methoxyprop-2-en-1-ol |

InChI |

InChI=1S/C4H8O2/c1-6-4-2-3-5/h2,4-5H,3H2,1H3/b4-2+ |

InChI Key |

DVVZSEJRZIFWCI-DUXPYHPUSA-N |

Isomeric SMILES |

CO/C=C/CO |

Canonical SMILES |

COC=CCO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxyprop 2 En 1 Ol and Its Analogues

Conventional Multistep Synthetic Routes

Conventional synthesis relies on a series of well-established, sequential reactions to build the target molecule. These routes often provide high yields and good control over stereochemistry, though they may involve multiple steps.

Reduction-Based Approaches

A primary strategy for synthesizing allylic alcohols like 3-methoxyprop-2-en-1-ol involves the reduction of a corresponding α,β-unsaturated ester. This approach is particularly effective for controlling the geometry of the double bond. For instance, the Z-isomer of 3-methoxyprop-2-en-1-ol can be selectively synthesized from its corresponding acrylate (B77674) precursor.

The reduction of (Z)-methyl 3-methoxyacrylate using a hydride-based reducing agent is a documented method. core.ac.uk Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, effectively reducing the ester to a primary alcohol while preserving the Z-configuration of the carbon-carbon double bond. core.ac.uk The reaction is typically carried out in an anhydrous solvent like toluene (B28343) at low temperatures to prevent side reactions. core.ac.uk This method yielded the desired (Z)-3-methoxyprop-2-en-1-ol as a pale yellow oil. core.ac.uk

Table 1: Reduction of (Z)-Methyl 3-methoxyacrylate

| Starting Material | Reagent | Product | Yield |

|---|

Olefination and Alkylation Strategies

Alkylation is a fundamental process for introducing the methoxy (B1213986) group in the synthesis of 3-methoxyprop-2-en-1-ol and its saturated analogues. A patented process describes the preparation of 3-methoxy-1-propanol, the saturated counterpart, by alkylating 1,3-propanediol (B51772) with methyl chloride in the presence of a strong base like potassium hydroxide (B78521). google.com This process involves the formation of a monopotassium alkoxide of 1,3-propanediol, which is then reacted with methyl chloride at elevated temperatures. google.com While this produces the saturated alcohol, the core principle demonstrates a viable route for introducing the methoxy group onto a three-carbon backbone.

Olefination reactions, such as the Wittig reaction, are crucial for constructing the carbon-carbon double bond found in these structures. In a multi-step synthesis aimed at creating the terminal bromomethoxydiene (BMD) moiety of natural products like phormidolides, a Wittig olefination was the most effective method for introducing the required methylidene group, resulting in a diene structure. ub.edu This highlights the utility of olefination in building the unsaturated framework of complex analogues.

Transformations from Halogenated Precursors

Halogenated compounds serve as versatile precursors for synthesizing complex molecules, including analogues of 3-methoxyprop-2-en-1-ol. A key fragment for the synthesis of polyketide natural products, (E)-4-bromo-3-methoxybut-3-en-2-one, has been synthesized from non-halogenated precursors, demonstrating a pathway that installs the bromo-methoxy-ene functionality. ub.edu

The synthesis is a multistep sequence:

Starting Material: The synthesis begins with 3-methoxy-3-buten-2-one. ub.edu

Bromination & Isomerization: The initial material is subjected to bromination. The resulting mixture of E/Z isomers is enriched in the desired E isomer through UV light irradiation. ub.edu

Functional Group Manipulation: A three-step sequence of acetylation, hydrolysis, and allylic oxidation leads to a formyl derivative. ub.edu

Alkylation and Oxidation: The formyl derivative is then alkylated using methylmagnesium bromide (MeMgBr), followed by a second allylic oxidation to yield the final product, (E)-4-bromo-3-methoxybut-3-en-2-one, as a single isomer. ub.edu

This route showcases how a halogen atom can be incorporated and carried through a synthetic sequence to create a highly functionalized building block.

Catalytic Synthesis Approaches

Catalytic methods, particularly those using transition metals, offer efficient and selective routes for forming carbon-carbon bonds, which are essential for creating analogues of 3-methoxyprop-2-en-1-ol.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling reaction is a powerful tool for constructing biaryl scaffolds and other complex structures by forming a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. academie-sciences.frmdpi.com This methodology has been successfully applied to the synthesis of analogues of toluquinol, which incorporate the (E)-2-(3-methoxyprop-1-en-1-yl) moiety. researchgate.net

In one study, various analogues were synthesized via Suzuki coupling using tetrakis(triphenylphosphine)palladium(0) (Pd[PPh₃]₄) as the catalyst and potassium carbonate as the base. researchgate.net The reaction couples a boronic acid with a halogenated aromatic compound to create more complex structures. researchgate.net

Table 2: Synthesis of Toluquinol Analogues via Suzuki Coupling

| Reactant 1 (Boronic Acid) | Reactant 2 (Halide) | Catalyst System | Product |

|---|---|---|---|

| (E)-3-(3-methoxyprop-1-en-1-yl)phenylboronic acid | 2-bromo-5-methylbenzene-1,4-diol | Pd[PPh₃]₄, K₂CO₃, dioxane/H₂O | (E)-2-(3-(3-methoxyprop-1-en-1-yl)phenyl)-5-methylbenzene-1,4-diol researchgate.net |

This approach demonstrates the modularity of Suzuki coupling for accessing a diverse library of substituted analogues by varying the coupling partners. researchgate.netnih.gov

Palladium-Mediated Methodologies

Beyond the well-known named coupling reactions, various other palladium-mediated methodologies are employed to synthesize allylic alcohols and their derivatives. Palladium catalysts can facilitate a range of transformations, including the 1,3-substitution of alkenyl epoxides with organoborons to produce arylated allylic alcohols in a regio- and stereo-selective manner. iyte.edu.tr This method uses a palladium-triphenylarsine (Pd-AsPh₃) combination to activate the process under mild conditions. iyte.edu.tr

Another relevant palladium-catalyzed reaction is the cross-coupling of thioalkynes with boronic acids. For example, (3-methoxyprop-1-ynyl)(p-tolyl)sulfide can be coupled with 3-nitrophenylboronic acid using a Pd(PPh₃)₄ catalyst in the presence of a copper carboxylate cocatalyst. amazonaws.com This produces 1-(3-methoxyprop-1-ynyl)-3-nitrobenzene, an alkyne precursor that could potentially be reduced to the desired (Z)-alkene. amazonaws.com These specific palladium-mediated reactions showcase the versatility of palladium catalysis in constructing the core structures of 3-methoxyprop-2-en-1-ol and its analogues.

Gold-Catalyzed Rearrangements and Hydrations (of related propargylic systems)

Gold catalysis has emerged as a powerful tool for the activation of alkynes, including propargylic systems, under mild conditions. ucl.ac.ukucl.ac.uk Gold catalysts, being highly π-philic, effectively activate the carbon-carbon triple bond of propargylic alcohols and their derivatives, facilitating nucleophilic attack. ucl.ac.uk This activation can lead to a variety of transformations, including rearrangements and hydrations, to furnish valuable products like enol ethers and enones. ucl.ac.uk

In the context of synthesizing structures related to 3-methoxyprop-2-en-1-ol, gold-catalyzed reactions of propargylic systems are particularly relevant. For instance, the intermolecular addition of alcohols to propargylic alcohols, mediated by a gold(I) catalyst, can produce enol ethers. ucl.ac.uk Specifically, the reaction of phenols with propargylic alcohols in the presence of a gold(I) catalyst and a base like potassium carbonate yields phenyl enol ethers with high chemo-, regio-, and stereoselectivity, exclusively forming the (Z)-isomer. ucl.ac.uk

Furthermore, gold-catalyzed rearrangements of propargylic esters are a well-established method for generating allenes, which can then undergo subsequent transformations. mdpi.com While not a direct route to 3-methoxyprop-2-en-1-ol, these rearrangements highlight the versatility of gold catalysis in manipulating propargylic systems. The choice of catalyst and reaction conditions can steer the reaction towards different products. For example, a triazole-gold catalyst has been shown to prevent the common hydration pathway of propargyl alcohol, instead favoring the formation of a vinyl ether that subsequently undergoes a diva-portal.orgdiva-portal.org-rearrangement to form substituted allenes. rsc.org

The hydration of propargylic systems, also catalyzed by gold, typically leads to the formation of α,β-unsaturated ketones (enones) via the Meyer-Schuster rearrangement or to α-hydroxy ketones. ucl.ac.ukacs.org However, by carefully controlling the reaction conditions and the nature of the catalyst, it is possible to favor the formation of enol ether intermediates. rsc.org

Table 1: Gold-Catalyzed Transformations of Propargylic Systems

| Propargylic Substrate | Catalyst System | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Propargylic Alcohols | Gold(I) / K₂CO₃ | (Z)-Phenyl Enol Ethers | High Chemo-, Regio-, and Stereoselectivity | ucl.ac.uk |

| Propargyl Alcohol | Triazole-Gold (TA-Au) | Substituted Allenes (via Vinyl Ether) | High Efficiency and Chemoselectivity | rsc.org |

| Propargylic Acetates | Gold(I) | α-Acyloxy Methyl Ketones | High Regioselectivity | acs.org |

Organocatalytic and Acid-Catalyzed Transformations

Organocatalysis and acid catalysis provide alternative, metal-free pathways for the synthesis of enol ethers and related structures. These methods often offer advantages in terms of cost, toxicity, and operational simplicity.

Acid-catalyzed additions of alcohols to alkynes are a classical method for synthesizing vinyl ethers. This approach can be applied to the synthesis of 3-methoxyprop-2-en-1-ol analogues. For example, the use of a Brønsted acid can facilitate the addition of methanol (B129727) across the triple bond of a propargylic alcohol derivative. However, these reactions can sometimes lack selectivity and may require harsh conditions.

Organocatalysis has gained prominence as a powerful strategy in organic synthesis. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the formation of silyl (B83357) enol ethers from enolizable ketones and silyl ketene (B1206846) acetals under mild, metal-free conditions. organic-chemistry.org This method is highly selective for the kinetic enolate and demonstrates broad functional group tolerance. organic-chemistry.org While this specific example produces silyl enol ethers, the underlying principle of using an organocatalyst to facilitate the formation of an enol ether linkage is applicable to the synthesis of 3-methoxyprop-2-en-1-ol.

Furthermore, visible-light-mediated organocatalytic methods have been developed for the α-alkylation of ketones using silyl enol ethers. nih.gov This radical-based approach complements traditional two-electron strategies and expands the scope of compatible functional groups. nih.gov Enantioselective variants of organocatalytic reactions, such as the protonation of silyl enol ethers using cinchona alkaloid derivatives, have also been reported, yielding enantioenriched ketones with high yields. acs.org

Table 2: Organocatalytic and Acid-Catalyzed Routes to Enol Ether Derivatives

| Substrate Type | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Enolizable Ketones | N-Heterocyclic Carbene (NHC) | Silyl Enol Ethers | Mild, metal-free, high yield, kinetic selectivity | organic-chemistry.org |

| Silyl Enol Ethers | Nucleophilic Organocatalyst / Visible Light | α-Alkylated Ketones | Radical pathway, functional group tolerance | nih.gov |

| Silyl Enol Ethers | Chiral Nitrogen Bases (Cinchona Alkaloids) | Enantioenriched Ketones | High enantioselectivity (up to 92% ee) | acs.org |

Stereoselective and Stereospecific Synthesis

The control of stereochemistry is paramount in modern organic synthesis, as the biological activity of molecules is often dictated by their three-dimensional structure. For a molecule like 3-methoxyprop-2-en-1-ol, which possesses a double bond, controlling the (E)/(Z) isomerism is a key challenge.

Control of (E)/(Z) Isomerism

The geometry of the double bond in vinyl ethers can be controlled through various synthetic strategies. The choice of reaction and reaction conditions can significantly influence the stereochemical outcome.

One approach to achieve stereoselectivity is through the Horner-Wittig reaction. The reaction of diphenyl(methoxymethyl)phosphine oxide with aldehydes and ketones produces adducts that can be separated into diastereomers. Each diastereomer, upon treatment with a base, yields a single geometrical isomer of the vinyl ether. rsc.org This method provides a reliable route to either the (E) or (Z) isomer.

Another powerful method for the stereospecific synthesis of (Z)-vinyl ethers is a variant of the Peterson reaction. nih.govresearchgate.net This multi-step sequence begins with a 1-trimethylsilylalkyne and proceeds through a (Z)-1-trimethylsilylalkene and a 2-trimethylsilyl-3-substituted epoxide. nih.govresearchgate.net The final elimination step, when performed with potassium hydride in a non-polar solvent like α,α,α-trifluorotoluene, yields the (Z)-vinyl ether with very high stereoselectivity (Z/E ratio > 99:1). nih.govresearchgate.net

Copper-catalyzed C-O cross-coupling reactions have also been developed for the stereospecific synthesis of both (E)- and (Z)-vinylic ethers from the corresponding vinylic halides and alcohols. acs.org This method demonstrates broad functional group tolerance and allows for the reliable generation of either isomer depending on the starting halide's configuration. acs.org

A synthesis of (Z)-3-methoxyprop-2-en-1-ol has been reported starting from methyl propiolate, which undergoes addition of methanol in the presence of silver(I) trifluoromethanesulfonate, followed by reduction with DIBAL-H. core.ac.uk

Diastereoselective and Enantioselective Approaches (if applicable to derivatives)

While the synthesis of chiral 3-methoxyprop-2-en-1-ol itself is not widely reported, enantioselective and diastereoselective methods are crucial for the synthesis of its more complex derivatives, particularly those with additional stereocenters.

Enantioselective synthesis of functionalized chiral silyl enol ethers has been achieved through cobalt-catalyzed asymmetric hydrovinylation of siloxydienes and ethylene (B1197577). researchgate.netnih.gov This method provides access to silyl enol ethers with a vinyl-bearing chiral center at the β-position in high yield and excellent enantioselectivity (92-98% ee). researchgate.netnih.gov These chiral building blocks can be further elaborated into a variety of enantiomerically pure compounds.

Organocatalysis has also been employed for the enantioselective α-functionalization of ketones. nih.govresearchgate.net For instance, a strategy involving the allylic substitution of silyl enol ethers catalyzed by a metallacyclic iridium catalyst allows for the formation of C-N, C-O, C-S, and C-C bonds at the α-position of ketones with a single catalyst system. nih.gov This approach represents a reversal of the traditional roles of nucleophile and electrophile. nih.gov

Biocatalysis offers a powerful tool for stereoselective transformations. Engineered hemoproteins have been used to catalyze the stereoconvergent α-carbonyl alkylation of isomeric silyl enol ethers, producing stereopure α-branched ketones from a mixture of (Z/E)-isomers. nih.govcaltech.eduresearchgate.netthieme-connect.com This approach is highly efficient and avoids the need for stoichiometric chiral auxiliaries or harsh reaction conditions. nih.govcaltech.edu

Table 3: Stereoselective Synthetic Approaches to Enol Ether Derivatives

| Method | Catalyst/Reagent | Product Type | Stereochemical Control | Reference |

|---|---|---|---|---|

| Asymmetric Hydrovinylation | Cobalt(II) complexes | Chiral Silyl Enol Ethers | High enantioselectivity (92-98% ee) | researchgate.netnih.gov |

| Allylic Substitution | Iridium catalyst | α-Functionalized Ketones | Enantioselective C-X bond formation | nih.gov |

| Biocatalytic Alkylation | Engineered Hemoproteins (P450BM3 variant) | Stereopure α-Branched Ketones | Stereoconvergent from (Z/E)-isomers | nih.govcaltech.eduresearchgate.net |

| Peterson Reaction Variant | Potassium Hydride | (Z)-Vinyl Ethers | High stereoselectivity (Z/E > 99:1) | nih.govresearchgate.net |

Emerging Green Chemistry Synthesis Protocols

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For the synthesis of 3-methoxyprop-2-en-1-ol and other vinyl ethers, several green approaches are emerging.

Biocatalysis stands out as a particularly sustainable method. The use of enzymes, such as immobilized lipase (B570770) B from Candida antarctica (CalB), enables the direct synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers under benign conditions. diva-portal.orgnih.govrsc.orgresearchgate.net This enzymatic approach avoids the need for multiple reaction steps and harsh reagents, and the reactions can often be performed in bulk or in green solvents, with high conversions (often >90%) achieved in short reaction times. diva-portal.orgnih.govrsc.orgresearchgate.net

Another green strategy involves the synthesis of vinyl ethers from biomass-derived feedstocks. For instance, a novel route for the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether has been reported. rsc.org This process utilizes a solid base catalyst (CaO-MgO) at atmospheric pressure, offering a more sustainable alternative to the traditional industrial Reppe vinylation, which requires high pressures and caustic catalysts. rsc.org

The development of catalytic systems that operate under milder conditions and with higher efficiency also aligns with the principles of green chemistry. The aforementioned cobalt-based catalytic system for the synthesis of (Z)-silyl enol ethers from aldehydes operates under comparatively mild conditions and avoids the need for large quantities of additives or extreme temperatures, making it a more sustainable option compared to traditional methods. acs.org

These emerging protocols highlight a shift towards more environmentally friendly and sustainable methods for the synthesis of important chemical intermediates like 3-methoxyprop-2-en-1-ol and its analogues.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions

The dual functionality of 3-methoxyprop-2-en-1-ol allows it to participate in a variety of electrophilic and nucleophilic reactions, targeting either the alkene or the hydroxyl group.

The carbon-carbon double bond in 3-methoxyprop-2-en-1-ol is susceptible to attack by electrophiles. In the presence of a strong acid, such as a hydrogen halide (HX), the reaction is initiated by the protonation of the double bond. libretexts.org This electrophilic attack results in the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the regioselectivity of the addition, with the more stable carbocation being preferentially formed. youtube.com

Water can also act as a nucleophile in acid-catalyzed additions, leading to the formation of a diol. youtube.com The mechanism involves the formation of an oxonium ion intermediate, which is subsequently deprotonated. youtube.com

The hydroxyl group of 3-methoxyprop-2-en-1-ol can undergo a range of functional group interconversions, a cornerstone of synthetic organic chemistry. A common transformation is its conversion into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. nih.gov

Direct nucleophilic substitution of the hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). youtube.com However, under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which is a much better leaving group (H₂O). libretexts.org This allows for SN1 or SN2 reactions with various nucleophiles. For a primary alcohol like 3-methoxyprop-2-en-1-ol, an SN2 mechanism is generally favored, involving a backside attack by the nucleophile. youtube.com

The following table summarizes common reagents used for the conversion of alcohols to other functional groups:

| Desired Functional Group | Reagent(s) | Reaction Type |

| Alkyl Halide (Cl) | SOCl₂, PCl₃ | Nucleophilic Substitution |

| Alkyl Halide (Br) | PBr₃, HBr | Nucleophilic Substitution |

| Alkyl Halide (I) | P/I₂, HI | Nucleophilic Substitution |

| Tosylate | TsCl, pyridine | Esterification |

| Mesylate | MsCl, triethylamine | Esterification |

Isomerization Dynamics and Equilibrium Studies

The isomerization of 3-methoxyprop-2-en-1-ol can involve both cis-trans isomerization around the double bond and the 1,3-transposition of the hydroxyl group to form an isomeric allylic alcohol.

Studies on similar allylic alcohol systems have shown that the equilibrium between isomers is influenced by thermodynamic stability. For aliphatic allylic alcohols, the equilibrium generally favors the formation of tertiary alcohols over secondary, and secondary over primary. iastate.edu In the case of aromatic allylic alcohols, conjugation plays a significant role in determining the position of the equilibrium. iastate.edu

The isomerization can be catalyzed by various reagents, including acids and transition metal complexes. Methyltrioxorhenium (MTO), for example, has been shown to catalyze the 1,3-transposition of allylic alcohols, with the reaction being first order in both the alcohol and the catalyst. iastate.edu

The following table outlines factors that can influence the equilibrium position in allylic alcohol isomerizations:

| Factor | Influence on Equilibrium |

| Substitution of the Alcohol | Tertiary > Secondary > Primary |

| Conjugation | Favors the more conjugated isomer |

| Catalyst | Can influence the rate at which equilibrium is reached |

| Solvent | Can affect the stability of intermediates and transition states |

Cyclization and Cascade Reactions (e.g., Radical Cascade Cyclizations)

The unique bifunctional nature of 3-methoxyprop-2-en-1-ol, possessing both an electron-rich enol ether and a reactive allylic alcohol moiety, makes it a versatile substrate for a variety of cyclization and cascade reactions. Of particular interest are radical cascade cyclizations, which allow for the rapid construction of complex molecular architectures from simple acyclic precursors. These reactions typically proceed via a sequence of intramolecular radical additions to the double bond, followed by further transformations.

Radical cascade reactions are powerful tools in organic synthesis for creating multiple chemical bonds in a single operation. rsc.org While specific studies on the radical cascade cyclizations of 3-methoxyprop-2-en-1-ol are not extensively documented, the reactivity can be inferred from studies on similar systems containing enol ether and allylic alcohol functionalities. The initiation of such a cascade could involve the generation of a radical at a position that allows for subsequent intramolecular cyclization onto the enol ether double bond.

For instance, a radical generated at a carbon atom tethered to the oxygen of the hydroxyl group could initiate a cascade. The subsequent cyclization would likely proceed in an exo fashion due to more favorable transition state geometries. Stereoselective cascade reactions that incorporate acyl radical cyclizations have been shown to proceed with high yields and diastereoselectivities, forming multiple stereocenters in a controlled manner. nih.govnih.gov The stereochemical outcome of these cyclizations is often dictated by the formation of chair-like transition states that minimize steric interactions. nih.gov

The general mechanism for a hypothetical radical cascade cyclization involving a derivative of 3-methoxyprop-2-en-1-ol is depicted below:

Radical Generation: A radical is generated on a side chain attached to the molecule.

Intramolecular Cyclization: The radical adds to the electron-rich double bond of the enol ether. This step is typically regioselective, favoring the formation of a five- or six-membered ring.

Cascade Propagation: The newly formed radical can then participate in further cyclization or other radical transformations, leading to the formation of polycyclic systems.

Termination: The cascade is terminated by a radical trapping agent or a recombination event.

The efficiency and selectivity of these cascade reactions are influenced by various factors, including the nature of the radical initiator, the length and flexibility of the tether connecting the radical center to the enol ether, and the substitution pattern on the substrate.

Influence of Substituents on Reactivity Profiles

The Methoxy (B1213986) Group:

The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This donation of electron density makes the double bond of the enol ether particularly electron-rich and thus highly susceptible to attack by electrophilic radicals. This enhanced nucleophilicity of the double bond can accelerate the rate of intramolecular radical addition.

The electronic influence of the methoxy group can also affect the regioselectivity of radical attack. In general, radical addition to unsymmetrical alkenes is governed by the stability of the resulting radical intermediate. The methoxy group can stabilize an adjacent radical through resonance, which can influence the orientation of the initial radical addition. Studies on fluorinated cyclobutenes have shown that methoxy substitution leads to a significant electronic rearrangement involving the π-electrons. nih.gov

The Hydroxyl Group:

The allylic hydroxyl group (-OH) can influence the reactivity in several ways. It can act as a directing group, influencing the stereochemical outcome of the cyclization through hydrogen bonding or coordination to a metal catalyst in non-radical processes. In the context of radical reactions, the hydroxyl group can affect the conformational preferences of the transition state, thereby influencing diastereoselectivity.

Furthermore, the hydroxyl radical itself can add to alkenes, and studies have shown that in the case of unsymmetrical alkenes, the more stable radical adduct is preferentially formed. nih.gov While not a direct substituent effect on an existing ring, this highlights the reactivity of the hydroxyl functionality in radical processes. The presence of the hydroxyl group can also open up alternative reaction pathways, such as fragmentation or rearrangement, depending on the reaction conditions.

The following interactive data table summarizes the expected influence of the methoxy and hydroxyl groups on the reactivity of 3-methoxyprop-2-en-1-ol in radical cascade cyclizations, based on general principles observed in related systems.

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity Profile |

| Methoxy (-OCH₃) | Strong electron-donating group (resonance). Increases the nucleophilicity of the double bond. | Can influence the approach of the radical and the conformation of the transition state. | Accelerates the rate of radical addition. Influences regioselectivity by stabilizing the resulting radical intermediate. |

| Hydroxyl (-OH) | Can influence the electronic nature of the molecule through inductive effects. | Can participate in hydrogen bonding, affecting the transition state geometry and stereoselectivity. | Can act as a directing group. May lead to alternative reaction pathways (e.g., fragmentation). |

Stereochemical Aspects and Conformational Analysis

Geometric Isomerism: (E)- and (Z)-Configurations

The presence of a carbon-carbon double bond in 3-Methoxyprop-2-en-1-ol gives rise to geometric isomerism, resulting in two distinct stereoisomers: the (E)- and (Z)-configurations. This isomerism stems from the restricted rotation around the C=C double bond, which fixes the relative positions of the substituents attached to the double-bonded carbons.

The (E)-isomer, from the German entgegen meaning opposite, has the higher priority groups on opposite sides of the double bond. Conversely, the (Z)-isomer, from the German zusammen meaning together, has the higher priority groups on the same side. According to the Cahn-Ingold-Prelog priority rules, the -OCH3 group and the -CH2OH group are the substituents on the double bond.

The synthesis of related allylic alcohols and ethers often yields mixtures of (E) and (Z) isomers, with the ratio being dependent on the reaction conditions and the steric and electronic properties of the reactants. organic-chemistry.org

Conformational Preferences and Rotational Isomerism

Beyond geometric isomerism, 3-Methoxyprop-2-en-1-ol exhibits conformational flexibility due to rotation around its single bonds. The key rotational isomers, or conformers, arise from the rotation around the C-O bonds and the C-C single bond.

Furthermore, the orientation of the hydroxymethyl group (-CH2OH) can also lead to different conformers. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the methoxy (B1213986) group could potentially stabilize certain conformations. The study of alkoxyalcohols has shown that such intramolecular interactions play a crucial role in their conformational preferences. rsc.org

Chiral Derivatives and Enantiomeric Purity Considerations

While 3-Methoxyprop-2-en-1-ol itself is not chiral, it can serve as a prochiral precursor for the synthesis of chiral derivatives. The introduction of a new stereocenter, for example, through reactions involving the hydroxyl group or the double bond, can lead to the formation of enantiomers.

The synthesis of chiral allylic alcohols and their derivatives is a significant area of research in organic chemistry. organic-chemistry.orgorganic-chemistry.org Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is crucial in fields like pharmaceuticals and materials science where the biological activity or material properties can be highly dependent on the stereochemistry.

The enantiomeric purity of these derivatives is a critical parameter and is typically determined using techniques such as chiral chromatography or NMR spectroscopy with chiral shift reagents. For instance, the enantioresolution of related alcohols has been achieved by forming diastereomeric esters with a chiral acid, which can then be separated and analyzed to determine enantiomeric excess. lookchem.com The development of catalytic asymmetric methods for the synthesis of chiral allylic ethers and esters from prochiral allylic alcohols has been a focus of significant research, allowing for the generation of enantioenriched products. nih.govnih.gov

In the context of 3-Methoxyprop-2-en-1-ol, derivatization to introduce chirality would open avenues for creating new molecules with potentially interesting stereochemistry-dependent properties. The control of enantiomeric purity in such syntheses would be paramount for any subsequent applications.

Derivatives and Their Strategic Utility in Complex Molecule Synthesis

Building Block for Natural Product Total Synthesis (e.g., Marine Natural Products, Retinoids)

The structural attributes of 3-Methoxyprop-2-en-1-ol make it an important building block in the total synthesis of complex natural products. Its ability to introduce a functionalized three-carbon chain is crucial for constructing larger molecular frameworks.

One notable application is in the total synthesis of Forskolin , a complex labdane (B1241275) diterpenoid known for its activity as an adenylyl cyclase activator. muni.cz In a fully synthetic route to Forskolin, (E)-3-methoxyprop-2-en-1-ol was utilized as a key starting material. muni.cz The synthesis commenced with the preparation of the (E)-isomer via the reduction of an acrylate (B77674) precursor using Diisobutylaluminum hydride (DIBAL-H), as detailed in the table below. muni.cz This fragment is critical for the eventual construction of the molecule's intricate ring system.

| Precursor | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Methyl (E)-3-methoxyacrylate | Diisobutylaluminum hydride (DIBAL-H) | Toluene (B28343) | -78 °C | (E)-3-methoxyprop-2-en-1-ol |

Furthermore, derivatives of 3-methoxyprop-2-en-1-ol serve as crucial precursors in the synthesis of analogs of Mitragynine , the primary psychoactive alkaloid found in the plant Mitragyna speciosa. In the development of novel Mitragynine analogs with potential therapeutic applications, 3-methoxyprop-2-en-1-ol is used to introduce a substituted side chain onto the complex indolo[2,3-a]quinolizine (B11887597) core, highlighting its utility in modifying complex alkaloid structures.

Precursor for Advanced Heterocyclic Scaffolds (e.g., Triazoles, Quinolines, Morpholines, Piperidines)

While its application as a universal precursor for simple heterocyclic scaffolds like triazoles or morpholines is not extensively documented, the utility of 3-methoxyprop-2-en-1-ol is evident in the synthesis of highly complex, polycyclic heterocyclic systems. Its role in the synthesis of Mitragynine analogs demonstrates its capacity to participate in reaction cascades that build advanced scaffolds. In this context, the compound is not merely a simple building block but a strategic component for assembling the intricate (2S,3S,12bS)-3-ethyl-8-methoxy-2-(3-methoxyprop-1-en-2-yl)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine structure. This underscores its value in constructing sterically demanding and densely functionalized heterocyclic cores that are central to pharmacologically active molecules.

Intermediates in Aromatic and Heteroaromatic Compound Derivatization

Information on the specific role of 3-Methoxyprop-2-en-1-ol as a direct intermediate in the derivatization of aromatic and heteroaromatic compounds is not extensively detailed in available research.

Role in Polyene and Unsaturated System Construction

A significant application of 3-Methoxyprop-2-en-1-ol lies in its use in the Ireland-Claisen rearrangement , a powerful and stereoselective method for carbon-carbon bond formation and the construction of unsaturated systems. wikipedia.orgnrochemistry.comchem-station.com In this reaction, an allylic ester derived from 3-methoxyprop-2-en-1-ol is treated with a strong base to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal. This intermediate undergoes a concerted nih.govnih.gov-sigmatropic rearrangement to yield a γ,δ-unsaturated carboxylic acid. wikipedia.orgcore.ac.uk

This methodology has been applied to the synthesis of complex, sterically congested α-amino acids. Research has shown that both (E)- and (Z)-isomers of 3-methoxyprop-2-en-1-ol can be used to generate substrates for the rearrangement, providing access to different diastereomers of the final product. core.ac.uk The reaction proceeds through a highly ordered, six-membered chair transition state, which accounts for the high degree of stereocontrol. chem-station.comcore.ac.uk

| Reactant 1 | Reactant 2 | Key Reaction Type | Intermediate | Product Class |

|---|---|---|---|---|

| Oxazolidine acid | (Z)-3-methoxyprop-2-en-1-ol | Carbodiimide esterification | Allylic Ester | Precursor for Rearrangement |

| Allylic Ester Derivative | Strong Base (e.g., KHMDS), TMSCl | nih.govnih.gov-Sigmatropic Rearrangement | Silyl Ketene Acetal | γ,δ-Unsaturated Carboxylic Acid |

The successful use of this rearrangement highlights the compound's role not just as a simple C3 unit, but as a sophisticated tool for asymmetric synthesis and the construction of complex unsaturated molecules with defined stereochemistry. core.ac.uk

Applications in Material Science Precursors (excluding end-product properties)

The application of 3-Methoxyprop-2-en-1-ol as a direct precursor in material science is not well-documented in the reviewed scientific literature.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule.

In a ¹H NMR spectrum of 3-Methoxyprop-2-en-1-ol, the distinct proton environments would give rise to a series of signals, each characterized by its chemical shift (δ), multiplicity, and integration. The analysis would differentiate between the (E) and (Z) isomers if a mixture were present. For the thermodynamically more stable (E)-isomer, one would anticipate signals corresponding to the methoxy (B1213986) protons, the protons on the double bond, and the methylene (B1212753) protons of the alcohol group, as well as the hydroxyl proton. The coupling constants (J-values) between the olefinic protons would be crucial in confirming the trans- or cis- stereochemistry.

Table 1: Predicted ¹H NMR Data for (E)-3-Methoxyprop-2-en-1-ol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

|---|---|---|---|---|

| -OH | Variable | Singlet (broad) | - | 1H |

| H-1 (-CH₂OH) | ~4.1 | Doublet | ~5 | 2H |

| H-2 (=CH-) | ~4.8 | Doublet of Triplets | J_trans ≈ 12, J_allylic ≈ 5 | 1H |

| H-3 (=CHOCH₃) | ~6.3 | Doublet | J_trans ≈ 12 | 1H |

Note: Predicted values are based on standard chemical shift ranges and typical coupling constants for similar structural motifs.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environments. For 3-Methoxyprop-2-en-1-ol, four distinct signals would be expected, corresponding to the methoxy carbon, the two olefinic carbons, and the methylene carbon.

Table 2: Predicted ¹³C NMR Data for (E)-3-Methoxyprop-2-en-1-ol

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-CH₂OH) | ~60 |

| C-2 (=CH-) | ~105 |

| C-3 (=CHOCH₃) | ~145 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

To unambiguously assign the stereochemistry of the double bond and understand the spatial relationships between protons, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. For the (E)-isomer, a NOESY experiment would be expected to show a correlation between the methoxy protons and the H-3 olefinic proton, but not between the methoxy protons and the H-2 proton. This lack of spatial proximity would provide strong evidence for the trans configuration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 3-Methoxyprop-2-en-1-ol would be characterized by the presence of a broad O-H stretching band for the alcohol, C-H stretching bands for the sp² and sp³ hybridized carbons, a C=C stretching band for the alkene, and a prominent C-O stretching band for the ether and alcohol functionalities.

Table 3: Expected IR Absorption Bands for 3-Methoxyprop-2-en-1-ol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3200-3600 (broad) |

| Alkene | =C-H Stretch | 3010-3100 |

| Alkane | -C-H Stretch | 2850-3000 |

| Alkene | C=C Stretch | 1640-1680 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS-ESI, GC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization. For 3-Methoxyprop-2-en-1-ol (C₄H₈O₂), the molecular weight is 88.11 g/mol . High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) would be used to determine the exact mass to four or more decimal places, confirming the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) would reveal characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃), a hydroxyl group (-OH), or a formaldehyde (B43269) molecule (CH₂O), which would further support the proposed structure.

X-ray Crystallography for Solid-State Structural Determination (for crystalline derivatives)

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. Since 3-Methoxyprop-2-en-1-ol is likely a liquid at room temperature, this technique would be applied to a solid, crystalline derivative. For instance, a benzoate (B1203000) or p-nitrobenzoate ester could be synthesized. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the molecular geometry and stereochemistry in the solid state. To date, no public crystal structure data for a derivative of 3-Methoxyprop-2-en-1-ol has been identified.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No published studies were identified that have performed quantum chemical calculations, such as those based on Density Functional Theory (DFT), specifically for 3-methoxyprop-2-en-1-ol. Such calculations are fundamental to understanding the molecule's behavior at an electronic level.

Geometric Optimization and Stability Analysis

There is no available data from computational studies on the optimized geometry of 3-methoxyprop-2-en-1-ol. Research in this area would involve determining the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. Furthermore, the relative stabilities of its possible isomers, such as the (E) and (Z) configurations, have not been computationally investigated.

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions)

A detailed analysis of the electronic structure of 3-methoxyprop-2-en-1-ol, including the energies and distributions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not present in the current body of scientific literature. This information is crucial for predicting the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions.

Reaction Mechanism Elucidation

While 3-methoxyprop-2-en-1-ol is used in various chemical reactions, detailed computational elucidations of the mechanisms of these reactions are not available.

Transition State Characterization

No computational studies have characterized the transition states involving 3-methoxyprop-2-en-1-ol as a reactant or intermediate. Identifying and analyzing the geometry and energy of transition states are essential for understanding the kinetics and stereochemical outcomes of reactions.

Intrinsic Reaction Coordinate (IRC) Computations

In the absence of transition state characterization, no Intrinsic Reaction Coordinate (IRC) computations have been reported for reactions involving 3-methoxyprop-2-en-1-ol. IRC calculations are necessary to confirm that a calculated transition state correctly connects the reactants and products along the reaction pathway.

Energy Profiles and Thermodynamic Parameters

Detailed energy profiles and the calculation of thermodynamic parameters (such as activation energy, enthalpy, and Gibbs free energy) for reactions involving 3-methoxyprop-2-en-1-ol are not documented in computational chemistry literature. This data is vital for a quantitative understanding of reaction feasibility and rates.

Spectroscopic Data Prediction and Interpretation (e.g., Vibrational Analysis)

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful tool for predicting and interpreting the infrared (IR) and Raman spectra of a molecule. For 3-methoxyprop-2-en-1-ol, such a study would involve optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) to find the lowest energy conformation.

Following geometry optimization, vibrational frequencies are calculated. These theoretical frequencies correspond to the fundamental modes of vibration, which include stretching, bending, and torsional motions of the atoms. The results are often presented in a table comparing the calculated frequencies with experimentally observed values, if available. Each calculated frequency is assigned to a specific type of molecular vibration, such as O-H stretching, C=C stretching, C-O stretching, or various bending modes.

Table 1: Hypothetical Predicted Vibrational Frequencies for 3-Methoxyprop-2-en-1-ol

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3600 | O-H stretch |

| ~3000-3100 | =C-H stretch |

| ~2850-2950 | -C-H stretch (methyl/methylene) |

| ~1650 | C=C stretch |

| ~1450 | C-H bend |

| ~1200 | C-O-C stretch (ether) |

| ~1050 | C-O stretch (alcohol) |

| Below 1000 | Various bending and torsional modes |

Note: This table is illustrative and not based on actual published computational data for 3-methoxyprop-2-en-1-ol.

Molecular Dynamics Simulations (if applicable for conformational studies)

Molecular Dynamics (MD) simulations could be employed to investigate the conformational landscape and dynamic behavior of 3-methoxyprop-2-en-1-ol. This method simulates the motion of atoms and molecules over time, providing insights into how the molecule explores different shapes and orientations.

For a relatively small and flexible molecule like 3-methoxyprop-2-en-1-ol, MD simulations would be particularly useful for studying the rotation around its single bonds (e.g., the C-O and C-C bonds). This analysis helps to identify the most stable conformers (rotational isomers) and the energy barriers between them. The simulations can be performed in a vacuum or with an explicit solvent to understand how the environment influences conformational preferences.

The results of such simulations could reveal the likelihood of forming intramolecular hydrogen bonds and provide a deeper understanding of the molecule's flexibility, which can be crucial for its reactivity and interactions with other molecules.

Due to the absence of specific computational studies on 3-methoxyprop-2-en-1-ol in the available literature, a detailed discussion and data presentation for these theoretical investigations cannot be provided at this time.

Future Research Directions and Innovative Methodologies

Development of Highly Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. For 3-Methoxyprop-2-en-1-ol, future research will likely focus on developing synthetic pathways that minimize environmental impact while maximizing efficiency.

Key strategies in this area include:

Biocatalysis : The use of enzymes for the synthesis of chiral alcohols and unsaturated compounds is a rapidly growing field. researchgate.netnih.govacs.orgnih.gov Future research could explore the use of enzymes, such as alcohol dehydrogenases or engineered enzymes, for the stereoselective synthesis of 3-Methoxyprop-2-en-1-ol or its derivatives. nih.govacs.org This approach offers mild reaction conditions, high selectivity, and the use of renewable resources. researchgate.netnih.gov

Catalyst Development : The design of novel catalysts is crucial for sustainable synthesis. Research into earth-abundant metal catalysts (e.g., iron) can replace precious metal catalysts, reducing cost and environmental concerns. rsc.org Additionally, the development of photocatalytic systems that utilize visible light as an energy source represents a green alternative to traditional thermal methods. rsc.org

Atom Economy : Synthetic routes that maximize the incorporation of all starting materials into the final product are highly desirable. Methodologies like one-step synthesis, where multiple transformations occur in a single pot, can significantly improve atom economy. nih.gov For instance, a one-step green synthesis of isoeugenol (B1672232) methyl ether from eugenol (B1671780) has been developed using dimethyl carbonate as a green methylating agent. nih.gov

| Synthetic Strategy | Key Advantages | Potential Application for 3-Methoxyprop-2-en-1-ol |

| Biocatalysis | High selectivity, mild conditions, renewable resources. researchgate.netnih.gov | Enantioselective synthesis of chiral derivatives. |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact. rsc.org | Isomerization or functionalization reactions. |

| Photocatalysis | Use of light as a renewable energy source. rsc.org | Base-free synthesis of enol ethers. rsc.org |

| One-Pot Synthesis | Increased efficiency, reduced waste. nih.gov | Direct conversion of simple precursors to 3-Methoxyprop-2-en-1-ol. |

Exploration of Novel Reactivity Patterns and Transformations

3-Methoxyprop-2-en-1-ol, as an enol ether, possesses a unique reactivity profile that can be further exploited in organic synthesis. wikipedia.orgnih.gov Future research will focus on uncovering and harnessing new chemical transformations.

Areas of exploration include:

Asymmetric Catalysis : The development of catalytic methods for the enantioselective functionalization of enol ethers is a significant area of interest. nih.gov This would allow for the synthesis of chiral molecules with high optical purity, which are crucial in the pharmaceutical industry.

Dicarbofunctionalization : Moving beyond traditional monofunctionalization, novel catalytic methods are being developed for the dicarbofunctionalization of enol silyl (B83357) ethers, expanding their synthetic utility. rsc.org

Umpolung Reactivity : Exploring the "umpolung" or reverse polarity reactivity of enol derivatives can lead to novel bond formations. nih.gov This involves converting the typically nucleophilic α-carbon of the enol ether into an electrophilic center.

Cycloaddition Reactions : Enol ethers can participate in various cycloaddition reactions, such as the Prins cyclization, to form complex cyclic structures like tetrahydropyran-4-ones. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages for the synthesis and optimization of reactions involving 3-Methoxyprop-2-en-1-ol. seqens.comacs.orgdrugdeliveryleader.comaurigeneservices.comresearchgate.net

Flow Chemistry : Performing reactions in a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and reaction time. seqens.comaurigeneservices.com This can lead to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. acs.orgaurigeneservices.com The synthesis of various fine chemicals and active pharmaceutical ingredients (APIs) has been successfully demonstrated using flow chemistry. acs.orgdrugdeliveryleader.comresearchgate.net For instance, flow systems have been used for the dehydrative hydrogenation of allylic alcohols. mdpi.com

Automated Synthesis : Automated platforms can accelerate reaction discovery and optimization by performing a large number of experiments in a short amount of time. sigmaaldrich.comnih.govresearchgate.netrsc.orgsemanticscholar.org These systems can be used for high-throughput screening of catalysts, reaction conditions, and substrates, leading to the rapid identification of optimal synthetic protocols. nih.govsemanticscholar.org

| Technology | Key Benefits | Relevance to 3-Methoxyprop-2-en-1-ol |

| Flow Chemistry | Enhanced control, improved safety, scalability. seqens.comaurigeneservices.com | Safer handling of reactive intermediates, improved yield and purity. |

| Automated Synthesis | High-throughput screening, rapid optimization. sigmaaldrich.comnih.gov | Efficient discovery of new reactions and optimal conditions. |

Advanced Spectroscopic Characterization of Transient Species

Understanding the mechanism of a chemical reaction is crucial for its optimization and control. The study of transient or short-lived intermediates provides valuable insights into reaction pathways. yale.edudtic.mil

Advanced spectroscopic techniques that can be applied include:

In Situ Spectroscopy : Techniques like in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow for the monitoring of reactions as they occur in real-time. researchgate.netnih.govthermofisher.comuniversalclass.comrsc.orgdigitellinc.com This can help in the identification of reactive intermediates and provide kinetic data. researchgate.netrsc.org

Cryogenic Ion Trap Spectroscopy : This technique allows for the capture and characterization of highly unstable intermediates at very low temperatures, providing detailed structural information. yale.edu

Mass Spectrometry : High-resolution mass spectrometry can be used to identify and characterize transient species present in a reaction mixture. dtic.mil

Computational Design of New Derivatives with Tunable Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules and catalysts. rsc.orgethz.ch

Applications in the context of 3-Methoxyprop-2-en-1-ol include:

Predicting Reactivity : Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and predict the reactivity of different derivatives of 3-Methoxyprop-2-en-1-ol. nih.govrsc.org This can help in understanding the factors that control selectivity and in designing more efficient reactions.

Catalyst Design : Computational methods can be used to design new catalysts with enhanced activity and selectivity for specific transformations of 3-Methoxyprop-2-en-1-ol. rsc.orgethz.ch This involves modeling the interaction between the catalyst and the substrate to identify optimal catalyst structures.

Designing Novel Derivatives : By calculating the electronic and steric properties of various substituted analogs of 3-Methoxyprop-2-en-1-ol, it is possible to design new derivatives with specific, tunable properties for various applications.

| Computational Approach | Objective | Impact on Research |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reactivity. nih.govrsc.org | Rational design of experiments and optimization of reaction conditions. |

| Catalyst Modeling | Design novel catalysts with improved performance. rsc.orgethz.ch | Acceleration of the discovery of new and more efficient catalysts. |

| Property Prediction | Design derivatives with tailored electronic and steric properties. | Development of new materials and functional molecules. |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Methoxyprop-2-EN-1-OL in laboratory settings?

- Methodological Answer :

- Wear protective gear (gloves, goggles, lab coats, and masks) to avoid skin contact or inhalation .

- Store waste separately and collaborate with certified waste management services to ensure environmentally safe disposal .

- Conduct experiments in well-ventilated fume hoods to mitigate exposure risks.

Q. How can researchers validate the purity of synthesized 3-Methoxyprop-2-EN-1-OL?

- Methodological Answer :

- Use chromatographic techniques (e.g., HPLC or GC-MS) to assess purity thresholds.

- Compare spectroscopic data (¹H/¹³C NMR, IR) with literature values for structural confirmation .

- For novel derivatives, include elemental analysis (C, H, O) to verify stoichiometric consistency .

Q. What are the standard synthetic routes for 3-Methoxyprop-2-EN-1-OL, and how are they optimized?

- Methodological Answer :

- Common methods include epoxide ring-opening or allylic oxidation reactions.

- Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks to maximize yield .

- Monitor reaction progress via TLC or in-situ FTIR to identify intermediate stages .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) for 3-Methoxyprop-2-EN-1-OL derivatives be resolved?

- Methodological Answer :

- Perform computational modeling (DFT or MD simulations) to predict coupling constants and compare with experimental data .

- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous proton-carbon assignments .

- Cross-validate findings with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What strategies address low reproducibility in catalytic asymmetric synthesis of 3-Methoxyprop-2-EN-1-OL derivatives?

- Methodological Answer :

- Systematically test chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying enantiomeric excess (ee) conditions .

- Document reaction parameters (moisture levels, inert atmosphere integrity) in supplementary materials to ensure replicability .

- Use statistical tools (e.g., ANOVA) to identify critical variables affecting stereoselectivity .

Q. How can researchers design experiments to probe the thermodynamic stability of 3-Methoxyprop-2-EN-1-OL under varying pH conditions?

- Methodological Answer :

- Conduct accelerated stability studies using HPLC to track degradation products at elevated temperatures and extrapolate shelf-life via Arrhenius equations .

- Pair with pH-dependent NMR titration experiments to identify protonation sites influencing stability .

- Apply quantum mechanical calculations (e.g., pKa prediction tools) to model protonation states .

Data Management and Ethical Considerations

Q. What practices ensure long-term accessibility and integrity of experimental data for 3-Methoxyprop-2-EN-1-OL studies?

- Methodological Answer :

- Retain raw data (spectra, chromatograms) for 5–10 years in secure, indexed repositories .

- Share datasets via platforms like Zenodo or institutional databases, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Use version-control software (e.g., Git) to track iterative revisions in synthetic protocols .

Q. How should conflicting literature reports on reaction yields or spectroscopic assignments be addressed in publications?

- Methodological Answer :

-

Perform meta-analyses of prior studies to identify methodological discrepancies (e.g., solvent purity, instrumentation calibration) .

05 文献检索Literature search for meta-analysis02:58

-

Include a "Conflicts in Literature" subsection in the discussion, proposing hypotheses for observed variations (e.g., stereochemical vs. electronic effects) .

-

Provide raw data in supplementary materials to enable independent verification .

Tables for Key Data

| Stability Parameter | pH Range Tested | Degradation Products Identified | Reference |

|---|---|---|---|

| Thermal stability (40°C) | 3.0–9.0 | Methanol, propionaldehyde |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.